2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorothiophene ring, a sulfonyl group, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorothiophene ring: This can be achieved through the chlorination of thiophene using reagents such as sulfuryl chloride.
Introduction of the sulfonyl group: The chlorothiophene is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with the dimethoxyphenyl group: The final step involves coupling the sulfonylated chlorothiophene with 3,5-dimethoxyaniline under appropriate conditions to form the desired acetamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene ring, where nucleophiles can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies exploring its effects on biological systems, including its potential as an inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)acetamide: This compound has a similar structure but differs in the position of the methoxy groups on the phenyl ring.
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxyphenyl)acetamide: This compound has only one methoxy group on the phenyl ring, which may affect its chemical and biological properties.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-20-10-5-9(6-11(7-10)21-2)16-13(17)8-23(18,19)14-4-3-12(15)22-14/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNHGXPXWKQMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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